REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH:11]([CH3:13])[CH3:12])=[N:9][N:10]=2)[N:7]=1.[I-:14].[Na+].I>>[I:14][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH:11]([CH3:13])[CH3:12])=[N:9][N:10]=2)[N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=2N(N1)C(=NN2)C(C)C
|
Name
|
|
Quantity
|
8.58 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
52.1 mL
|
Type
|
reactant
|
Smiles
|
I
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for about 4 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
The combined reactions were filtered
|
Type
|
FILTRATION
|
Details
|
The solids from the filtration
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Type
|
ADDITION
|
Details
|
were then added to the filtrate (still basic)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (750 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was crystallized from DMF (90 mL, about 90° C.)
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC=2N(N1)C(=NN2)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.3 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 157.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |